Sulfo-ara-F-Nicotinamide Mononucleotide is a synthetic compound that serves as a structural mimetic of nicotinamide mononucleotide, an important metabolite in the NAD+ biosynthetic pathway. This compound has garnered attention due to its role as an activator of the SARM1 enzyme and an inhibitor of CD38, both of which are involved in cellular signaling and metabolic regulation. The unique modifications in its structure enhance its bioavailability and efficacy compared to its natural counterparts.
Sulfo-ara-F-Nicotinamide Mononucleotide is synthesized in laboratory settings, primarily through chemical methods that modify the structure of nicotinamide mononucleotide. The compound is often referred to by its research code, CZ-48, highlighting its experimental origins and applications.
Sulfo-ara-F-Nicotinamide Mononucleotide is classified as a nucleotide analog. It belongs to a broader category of compounds that influence NAD+ metabolism and signaling pathways within cells.
The synthesis of Sulfo-ara-F-Nicotinamide Mononucleotide involves several key steps:
The exact reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and analysis of the final product.
Sulfo-ara-F-Nicotinamide Mononucleotide features a modified ribose sugar with a sulfur substitution in its phosphate group. This alteration enhances its ability to penetrate cell membranes and interact with intracellular targets.
Sulfo-ara-F-Nicotinamide Mononucleotide primarily participates in biochemical reactions that involve:
The activation mechanism involves conformational changes in SARM1 upon binding of Sulfo-ara-F-Nicotinamide Mononucleotide, which facilitates its enzymatic activity. This process has been studied using various biochemical assays that measure NADase activity.
The mechanism by which Sulfo-ara-F-Nicotinamide Mononucleotide exerts its effects involves:
Experimental studies indicate that Sulfo-ara-F-Nicotinamide Mononucleotide activates SARM1 in a concentration-dependent manner, with half-maximal effective concentration values similar to those observed for natural nicotinamide mononucleotide.
Sulfo-ara-F-Nicotinamide Mononucleotide has several applications in scientific research:
Sulfo-ara-F-NMN (CZ-48) is a synthetic mimetic of nicotinamide mononucleotide (NMN) engineered with two strategic modifications: fluorine substitution at the 2'-ribose position and sulfonation of the phosphate group. These alterations confer enhanced cell permeability and metabolic stability compared to endogenous NMN. Crucially, CZ-48 binds the allosteric regulatory site within the Armadillo Repeat Motif (ARM) domain of SARM1, as confirmed by cryo-EM and crystallographic studies. Key residues mediating this interaction include Arg111 and Glu114, which form hydrogen bonds with the nicotinamide and ribose moieties of CZ-48, analogous to NMN binding. The fluorine atom enhances binding affinity by inducing a C3'-endo ribose puckering, optimal for ARM domain pocket accommodation. Sulfonation prevents enzymatic degradation while preserving electrostatic complementarity with the ARM domain’s basic surface [7] [10].
Table 1: Structural Determinants of CZ-48 Binding to SARM1 ARM Domain
Residue | Interaction Type | Functional Role |
---|---|---|
Arg111 | H-bond with nicotinamide | Stabilizes adenine orientation |
Glu114 | H-bond with ribose | Positions catalytic moiety |
Tyr117 | π-stacking | Enhances affinity via aromatic ring |
Lys109 | Electrostatic with sulfate | Anchors phosphate mimic |
Binding of CZ-48 triggers large-scale conformational rearrangements in SARM1’s octameric structure. In the autoinhibited state, SARM1 adopts a compact ring-like architecture where the ARM domains constrain the TIR (Toll/Interleukin-1 Receptor) domains, preventing catalytic dimerization. Cryo-EM analyses reveal that CZ-48 engagement induces a ~40° inward bending of the ARM domains, disrupting ARM-TIR interfaces. This "unlocking" allows the TIR domains to swing outward and undergo rotational displacement of up to 15 Å. Consequently, the TIR domains form transient dimers via their BB-loops (a conserved structural motif), creating an active site competent for NAD+ hydrolysis. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) confirms increased solvent accessibility in the TIR domain (residues 450–550) post-CZ-48 binding, indicative of structural destabilization prerequisite for activation [6] [7] [8].
Table 2: Activation-Induced Structural Transitions in SARM1
Structural State | Domain Orientation | Interdomain Contacts | Catalytic Availability |
---|---|---|---|
Autoinhibited | ARM encircles TIR | ARM-TIR: Stable | TIR dimerization blocked |
CZ-48-bound | ARM bends inward; TIR swings out | ARM-TIR: Disrupted | TIR dimerization enabled |
CZ-48 activates SARM1 by subverting autoinhibition governed by the NMN/NAD+ ratio. The ARM domain contains two ligand-binding sites: an allosteric activation site (NMN-binding) and an allosteric inhibition site (NAD+-binding). CZ-48 competes with NAD+ at the activation site with 10-fold higher affinity (Kd ≈ 0.5 µM), displacing NAD+ and shifting the equilibrium toward the active conformation. Mutagenesis studies (e.g., R111A) abolish CZ-48-induced activation, confirming its allosteric dependence. Liberated TIR domains then dimerize via their αC helices, forming a composite active site where Glu642 from one protomer and Asn575 from the adjacent protomer coordinate NAD+ hydrolysis. This dimerization is essential for base-exchange reactions and cyclase activity, yielding cyclic ADP-ribose (cADPR) [7] [9] [10].
Table 3: Allosteric Sites Governing SARM1 Regulation
Site | Ligand | Effect on Conformation | Functional Outcome |
---|---|---|---|
Activation | CZ-48/NMN | ARM bends inward | TIR dimerization |
Inhibition | NAD+ | Stabilizes ARM-TIR contacts | Prevents TIR release |
Despite catalyzing similar reactions (NAD+→ cADPR), SARM1 and CD38 exhibit divergent activation mechanisms and structural architectures. CD38 is a type II transmembrane glycoprotein functioning primarily as a monomer or dimer, whereas SARM1 is a cytosolic octameric complex. CZ-48 acts as a dual-function modulator: it inhibits CD38 (IC₅₀ ≈ 10 µM) by covalently modifying its catalytic glutamate (Glu226) but activates SARM1 allosterically. Enzymatically, SARM1 shows 20-fold higher NAD+ cyclizing activity than CD38 due to its efficient TIR dimerization mechanism. Crucially, CZ-48’s selectivity arises from its inability to form a covalent adduct with SARM1’s catalytic residues, instead exploiting the ARM domain’s allosteric pocket. This dichotomy underscores SARM1’s role as a metabolic sensor (responsive to NMN/NAD+ ratios) versus CD38’s receptor-coupled signaling functions [1] [5] [7].
Table 4: Comparative Enzymology of SARM1 and CD38
Feature | SARM1 | CD38 |
---|---|---|
Structure | Cytosolic octamer | Membrane-bound monomer |
Catalytic Domain | TIR dimer | Single α/β domain |
Allosteric Regulation | NMN/NAD+ ratio | None |
CZ-48 Effect | Activation (EC₅₀ ~ 5 µM) | Inhibition (IC₅₀ ~ 10 µM) |
Primary Product | cADPR (high yield) | ADPR (hydrolysis dominant) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: